
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by the presence of hydroxyl groups at the 1 and 4 positions on the naphthalene ring, along with a carbamimidothioate group at the 2 position. Its distinct chemical properties make it a subject of interest in synthetic organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate typically involves the reaction of 1,4-dihydroxynaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires refluxing the mixture for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize advanced reactors and optimized reaction conditions to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.
Substitution: The carbamimidothioate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbamimidothioate moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene: Lacks the carbamimidothioate group and has different chemical properties and applications.
1,4-Naphthoquinone: An oxidized form with distinct reactivity and biological activities.
2-Amino-1,4-naphthoquinone: Contains an amino group instead of the carbamimidothioate group, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
5391-75-3 |
|---|---|
Molekularformel |
C11H10N2O2S |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
(1,4-dihydroxynaphthalen-2-yl) carbamimidothioate |
InChI |
InChI=1S/C11H10N2O2S/c12-11(13)16-9-5-8(14)6-3-1-2-4-7(6)10(9)15/h1-5,14-15H,(H3,12,13) |
InChI-Schlüssel |
RUZSZXBZUQMTFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC(=N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


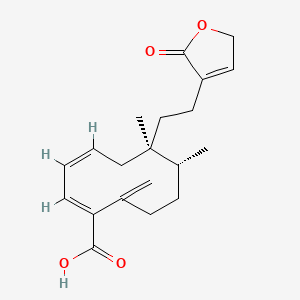

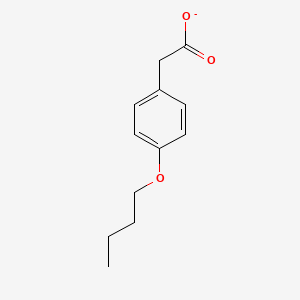
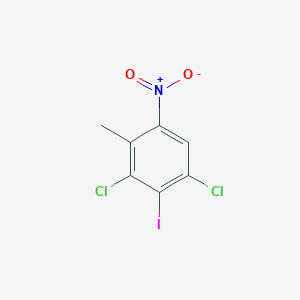
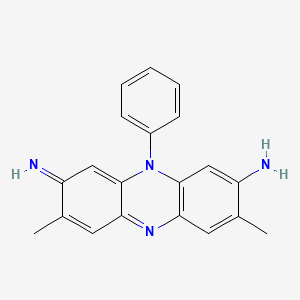
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
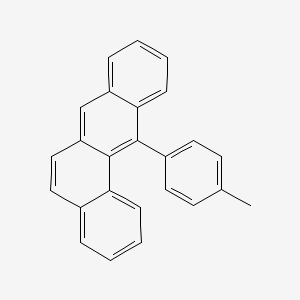
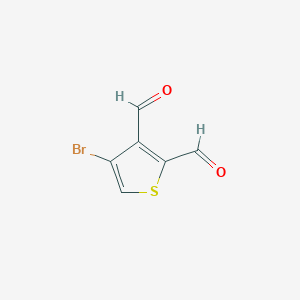
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
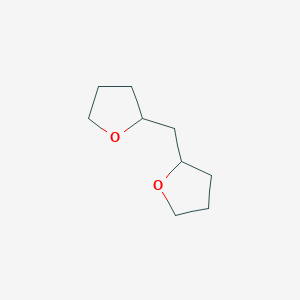
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
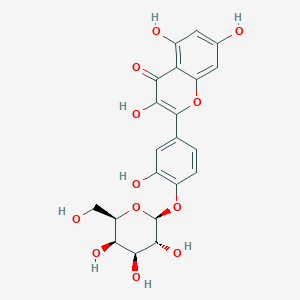

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
